molecular formula C44H86Br2NO8P B038212 1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine CAS No. 120246-71-1

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine

Cat. No.: B038212
CAS No.: 120246-71-1
M. Wt: 947.9 g/mol
InChI Key: AZGVUJNTJSDJRE-UHFFFAOYSA-N
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Description

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is a complex phospholipid molecule It consists of a glycerol backbone with three distinct groups attached: an oleoyl group at the first position, a 9,10-dibromostearoyl group at the second position, and a phosphocholine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine typically involves multiple steps:

    Synthesis of 9,10-dibromostearic acid: This can be achieved by brominating stearic acid using bromine in the presence of a catalyst such as iron or ultraviolet light.

    Formation of 9,10-dibromostearoyl chloride: The 9,10-dibromostearic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Acylation of glycerol: The 9,10-dibromostearoyl chloride is reacted with glycerol to form 1-(9,10-dibromostearoyl)-sn-glycerol.

    Introduction of the oleoyl group: Oleoyl chloride is then introduced to the first position of the glycerol backbone.

    Phosphorylation: Finally, the compound is phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

    Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The dibromo groups can be reduced to form the corresponding stearoyl derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophiles like sodium thiolate (NaSMe) or primary amines (RNH2) can be employed.

Major Products

    Oxidation: Epoxides or hydroxylated oleoyl derivatives.

    Reduction: Stearoyl derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine has several applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.

    Biology: Investigated for its role in cell membrane structure and function, particularly in the context of lipid rafts.

    Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature, which allows it to form liposomes.

    Industry: Utilized in the formulation of specialized surfactants and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. The oleoyl and dibromostearoyl groups insert into the lipid bilayer, affecting membrane fluidity and permeability. The phosphocholine headgroup interacts with membrane proteins and other phospholipids, influencing signaling pathways and membrane dynamics.

Comparison with Similar Compounds

Similar Compounds

    1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine: Lacks the bromine atoms, resulting in different chemical reactivity and biological properties.

    1-Palmitoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine: Contains a palmitoyl group instead of an oleoyl group, affecting its physical properties and interactions with other molecules.

Uniqueness

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and potential for targeted modifications. This makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

[2-(9,10-dibromooctadecanoyloxy)-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H86Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(48)52-38-40(39-54-56(50,51)53-37-36-47(3,4)5)55-44(49)35-31-27-23-25-29-33-42(46)41(45)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGVUJNTJSDJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H86Br2NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923281
Record name 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

947.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120246-71-1
Record name 1-Oleoyl-2-(9,10-dibromostearoyl)phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120246711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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